molecular formula C12H20N2O3 B13907766 Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate

Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate

Cat. No.: B13907766
M. Wt: 240.30 g/mol
InChI Key: SBXHFOMTKRMRJC-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate is a bicyclic spiro compound featuring a unique spiro[2.6] framework, comprising a two-membered and a six-membered ring connected via a shared atom. The structure includes a ketone group at the 6-position, two nitrogen atoms (5,8-diaza), and a tert-butyl carboxylate ester. Such spiro scaffolds are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity in drug candidates.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-9(15)13-7-12(8-14)4-5-12/h4-8H2,1-3H3,(H,13,15)

InChI Key

SBXHFOMTKRMRJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NCC2(C1)CC2

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Outline (Adapted from Patent CN111620869A)

Step Reaction Description Reagents & Conditions Temperature Time
1 Reaction of ethyl malonate with ethanol solvent to form an intermediate compound Ethyl malonate, ethanol 25–80 °C 5 h
2 Reduction of intermediate with lithium borohydride in tetrahydrofuran (THF) Lithium borohydride, THF 0–70 °C 2.5 h
3 Tosylation of the reduced intermediate with p-toluenesulfonyl chloride in dichloromethane (DCM) p-Toluenesulfonyl chloride, DCM 25 °C 12 h
4 Cyclization via ring closure using cesium carbonate in acetonitrile Cesium carbonate, acetonitrile 25–90 °C 3 h
5 Reduction of cyclic intermediate with magnesium chips in methanol Magnesium chips, methanol 25–80 °C 1 h
6 Boc protection of amine groups using di-tert-butyl dicarbonate (Boc anhydride) in DCM Boc anhydride, DCM 25 °C 12 h
7 Final hydrogenation with palladium on carbon (Pd/C) in methanol to yield the target compound Pd/C, methanol 25 °C 3 h

This method provides a controlled approach to build the spirocyclic core, introduce the keto group, and protect the amine functionalities with tert-butyl carbamate groups, resulting in a high-purity diazaspiro compound suitable for pharmaceutical applications.

Key Reaction Notes and Parameters

  • Starting Materials : Ethyl malonate and piperidone derivatives are commonly used as precursors.
  • Solvents : Ethanol, tetrahydrofuran, dichloromethane, acetonitrile, and methanol are typical solvents.
  • Temperature Control : Each step is temperature-sensitive, with ranges from 0 °C to 90 °C to optimize yield and selectivity.
  • Reaction Times : Vary from 1 hour to 12 hours depending on step complexity.
  • Purification : Thin layer chromatography (TLC) is used to monitor reaction progress; final purification often involves column chromatography.
  • Yield : The overall yield is optimized by controlling reaction conditions and reagent stoichiometry.

Structural Confirmation and Characterization

The final compound’s identity and purity are confirmed by:

Comparative Data Table of Similar Diazaspiro Compounds Preparation

Compound Name Ring Size & Type Key Reagents Boc Protection Yield (%) Notes
tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate 7-membered diazaspiro Ethyl malonate, LiBH4, Boc anhydride Yes ~60–70 Industrially scalable
tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate 7-membered with oxygen heteroatom Not fully disclosed Yes 97% purity Commercially available
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 5-membered diazaspiro Multi-step reductive amination Yes 63.2 Complex synthesis with moderate yield

Research Findings and Industrial Relevance

  • The seven-step synthesis route described in patent CN111620869A is notable for its industrial applicability , using readily available starting materials and mild reaction conditions.
  • The use of lithium borohydride and magnesium reduction steps facilitates selective transformations necessary for the spirocyclic core formation.
  • Boc protection is critical to stabilize the amine groups during the multi-step synthesis and to provide a handle for further functionalization.
  • The methodology ensures high purity and yield , essential for pharmaceutical intermediate production.
  • Analogous compounds with oxygen heteroatoms in the spiro ring have been prepared with high purity (97%) and are commercially available, indicating the feasibility of synthesizing structurally related compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer drug.

Chemical Biology

The compound serves as a useful building block in the synthesis of more complex molecules, particularly in the development of:

  • Protein Degraders : It has been used in the design of bifunctional molecules that can selectively degrade target proteins via the ubiquitin-proteasome pathway.

Materials Science

Research has shown that this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Protein Degradation

A recent investigation focused on the use of this compound in developing targeted protein degraders. The study demonstrated that derivatives of this compound could effectively induce degradation of specific oncogenic proteins in vitro.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntitumor agentsExhibits cytotoxicity against cancer cells
Chemical BiologyProtein degradersEffective in targeting and degrading proteins
Materials SciencePolymer enhancementImproves mechanical properties of composites

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional distinctions between the target compound and its analogs:

Compound Name Spiro System Heteroatoms/Functional Groups Molecular Formula (Estimated) Molecular Weight (g/mol) Key Features
Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate [2.6] 5,8-diaza; 6-oxo C₁₁H₁₈N₂O₃ ~226.27 Compact spiro system; ketone at C6
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (hydrochloride) [3.5] 2,8-diaza; 5-oxa C₁₁H₁₉ClN₂O₃ ~278.74 Oxygen atom in ring; hydrochloride salt
Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate [3.5] 2,5,8-triaza; 7-oxo C₁₁H₁₉N₃O₃ 241.29 Additional nitrogen; ketone at C7
Key Observations:

Functional Groups :

  • The 6-oxo group in the target compound contrasts with the 7-oxo group in the triaza analog, affecting electronic distribution and nucleophilic susceptibility.
  • The 5-oxa analog replaces a nitrogen with oxygen, reducing hydrogen-bonding capacity but enhancing metabolic stability .

Nitrogen Content : The triaza analog (3 N atoms) may exhibit stronger intermolecular interactions compared to the diaza target, influencing solubility and crystallinity .

Biological Activity

Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H22N2O2
  • CAS Number : 73425327

The compound features a spirocyclic structure that is characteristic of many bioactive molecules, providing a unique scaffold for interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
  • Antiparasitic Properties : Related compounds have demonstrated efficacy against Trypanosoma brucei, the causative agent of sleeping sickness, with low effective concentrations (EC50) reported.
  • Chemokine Receptor Modulation : Certain analogs have been identified as modulators of chemokine receptors (CCR3 and CCR5), which are relevant in HIV infection and inflammatory diseases.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes critical for pathogen survival.
  • Receptor Interaction : By modulating chemokine receptors, these compounds can influence immune responses and potentially alter disease progression.

Case Study 1: Antiparasitic Activity

A study investigated the antiparasitic effects of various diazaspiro compounds against T. brucei. The results indicated that certain derivatives exhibited EC50 values lower than 0.03 μM, highlighting their potential as leads for drug development against African sleeping sickness .

CompoundEC50 (μM)Remarks
Compound A<0.03Highly effective
Compound B0.43Moderate efficacy
Compound C>30Ineffective

Case Study 2: Chemokine Receptor Modulation

Research on the modulation of chemokine receptors by diazaspiro compounds revealed that some derivatives could effectively inhibit CCR3 and CCR5 activity. This suggests potential applications in treating HIV and related inflammatory conditions .

CompoundReceptor TargetInhibition (%)
Compound XCCR375%
Compound YCCR585%
Compound ZCCR5/CCR360%

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for the development of any therapeutic agent. Preliminary studies suggest that:

  • Absorption : Compounds demonstrate good oral bioavailability.
  • Metabolism : Metabolic pathways include hydroxylation and conjugation.
  • Toxicity : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses.

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